2-(4-fluorophenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide
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Description
2-(4-fluorophenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H16FN3O2S and its molecular weight is 357.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis of related pyridazine, pyrimido-[4,5-c]pyridazine, and other heterocyclic derivatives. These studies explore the reactions of specific hydrazono compounds with various acetamides to create compounds with potential for further chemical and biological applications. The chemical structures of these derivatives have been confirmed through analytical and spectral analysis, highlighting the versatility of these compounds in synthesizing a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science (Rady & Barsy, 2006).
Anticancer Activity
Novel fluoro-substituted benzo[b]pyran derivatives have been synthesized and tested against lung cancer, showing anticancer activity at low concentrations compared to reference drugs. This research highlights the potential of fluoro-substituted compounds in developing new anticancer agents (Hammam et al., 2005).
Herbicidal Activities
Studies on novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have revealed their potential as herbicides. These compounds exhibit significant herbicidal activities, showcasing the application of fluorophenyl derivatives in agricultural sciences (Xu et al., 2008).
Pharmaceutical Development
The development of scaleable synthesis methods for thrombin inhibitors based on pyrazinone and fluorophenyl compounds demonstrates their importance in pharmaceutical manufacturing. Addressing scale-up issues for such compounds is crucial for their development as therapeutic agents (Ashwood et al., 2004).
Molecular Docking and Antimicrobial Analysis
Novel chromone-pyrimidine coupled derivatives, including fluoro and acetamide groups, have been synthesized and evaluated for their antimicrobial activity. Molecular docking studies have been used to predict their mode of action, showcasing the integration of computational and experimental approaches in drug discovery (Tiwari et al., 2018).
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c19-14-5-3-13(4-6-14)12-17(23)20-9-10-22-18(24)8-7-15(21-22)16-2-1-11-25-16/h1-8,11H,9-10,12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBNEVMOUCWESR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.